Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
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Overview
Description
Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is a complex organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the piperidine ring. The reaction conditions often include the use of strong bases and protecting groups to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is also common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol.
Scientific Research Applications
Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique stereochemistry.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 4-hydroxy-1-(1-phenylethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3 |
InChI Key |
GQVSOZIWEVUIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origin of Product |
United States |
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